molecular formula C13H13N5S B12495945 1-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzotriazole

1-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzotriazole

Cat. No.: B12495945
M. Wt: 271.34 g/mol
InChI Key: WLOUWSPINMHPLN-UHFFFAOYSA-N
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Description

1-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,2,3-BENZOTRIAZOLE is a heterocyclic compound that combines a benzotriazole moiety with a pyrimidine ring

Properties

Molecular Formula

C13H13N5S

Molecular Weight

271.34 g/mol

IUPAC Name

1-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzotriazole

InChI

InChI=1S/C13H13N5S/c1-9-7-10(2)15-13(14-9)19-8-18-12-6-4-3-5-11(12)16-17-18/h3-7H,8H2,1-2H3

InChI Key

WLOUWSPINMHPLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCN2C3=CC=CC=C3N=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,2,3-BENZOTRIAZOLE typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable benzotriazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine or benzotriazole rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzotriazole ring .

Scientific Research Applications

1-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,2,3-BENZOTRIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,2,3-BENZOTRIAZOLE is unique due to the combination of the benzotriazole and pyrimidine rings, which imparts specific chemical and biological properties. Its sulfur linkage also provides distinct reactivity compared to similar compounds.

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